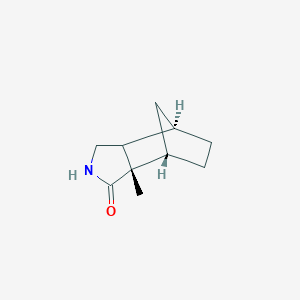![molecular formula C20H19NO6S B13516675 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity under specific conditions .
準備方法
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. These methods often involve the use of automated peptide synthesizers and high-throughput screening techniques to ensure purity and efficiency .
化学反応の分析
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the azetidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and bases like piperidine for Fmoc deprotection . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the azetidine ring, preventing unwanted side reactions during peptide chain elongation. The methanesulfonyl group can participate in various chemical reactions, allowing for further functionalization and modification of the compound .
類似化合物との比較
Similar compounds to 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid include:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound features a pyrrolidine ring instead of an azetidine ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: This compound has a similar structure but lacks the methanesulfonyl group.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: This compound contains a piperidine ring and is used in similar applications.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the methanesulfonyl group, which provides versatility in chemical synthesis and functionalization .
特性
分子式 |
C20H19NO6S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylsulfonylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO6S/c1-28(25,26)20(18(22)23)11-21(12-20)19(24)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) |
InChIキー |
UNODLOBEHPMCMB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
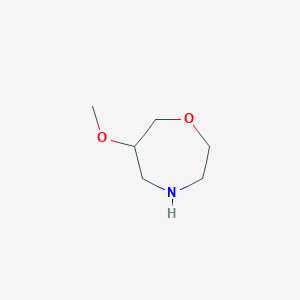
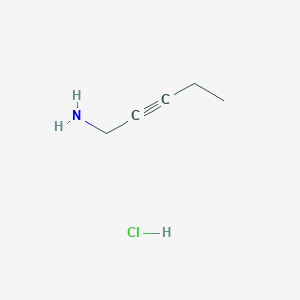
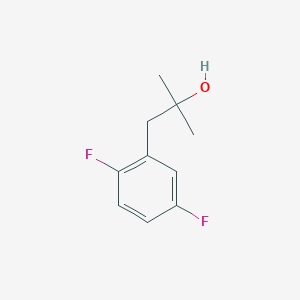

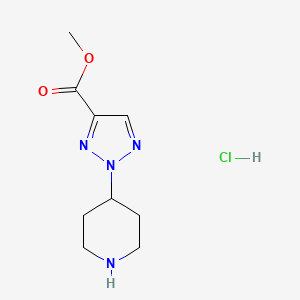

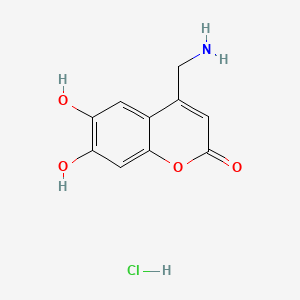
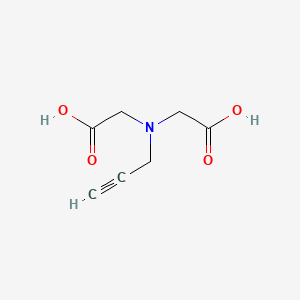
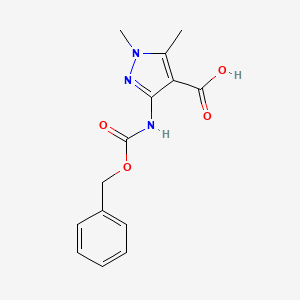
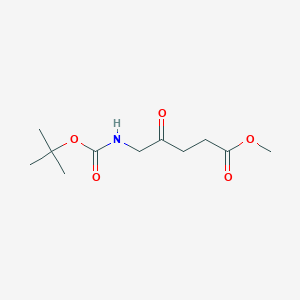
![2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13516662.png)

